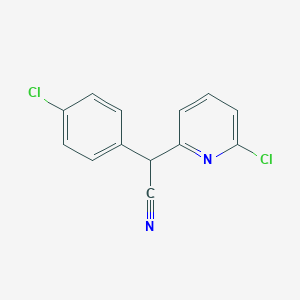

2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile

描述

属性

IUPAC Name |

2-(4-chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-10-6-4-9(5-7-10)11(8-16)12-2-1-3-13(15)17-12/h1-7,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUYTJBERFHHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with 2,6-dichloropyridine under specific conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions in batch reactors, with careful control of temperature and pressure to optimize yield and purity. Solvent extraction and recrystallization are common methods used to purify the final product.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.

Reduction: Reduction reactions might convert the nitrile group to an amine.

Substitution: The chlorophenyl and chloropyridinyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Bases like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Anticancer Activity

Research has indicated that derivatives of 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile exhibit promising anticancer properties. A study highlighted its effectiveness in inhibiting cancer cell proliferation, particularly against various human cancer cell lines. The compound's mechanism of action appears to involve the disruption of critical cellular pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of this compound. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, indicating potential as a new class of antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .

Synthesis of Novel Materials

The compound is also being explored for its role in the synthesis of novel materials, including polymers and nanocomposites. Its ability to act as a building block in polymer chemistry allows for the development of materials with tailored properties, such as enhanced thermal stability and mechanical strength .

Case Study 1: Anticancer Evaluation

A detailed study evaluated the anticancer efficacy of several derivatives of this compound using the National Cancer Institute's NCI 60 cell line panel. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity against various cancer types .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against common pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated a notable zone of inhibition, confirming its potential as an antimicrobial agent .

作用机制

The mechanism of action for 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.

相似化合物的比较

Similar Compounds

- 2-(4-Chlorophenyl)-2-(2-chloropyridin-3-yl)acetonitrile

- 2-(4-Chlorophenyl)-2-(3-chloropyridin-4-yl)acetonitrile

Uniqueness

The unique combination of chlorophenyl and chloropyridinyl groups in 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

生物活性

2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile is a compound with significant potential in pharmaceutical applications, particularly in the fields of antimicrobial and antimalarial research. This article reviews its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C13H8Cl2N2

- CAS Number : 339114-86-2

- Physical State : Solid

- Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been explored primarily through its effects on various pathogens, including Plasmodium species and bacterial strains. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

Case Study: Antimalarial Activity

In a study focusing on antimalarial compounds, derivatives similar to this compound were evaluated for their efficacy against Plasmodium falciparum. The results indicated that modifications to the pyridine ring significantly impacted metabolic stability and aqueous solubility, which are crucial for in vivo efficacy. The compound's analogs showed varying degrees of inhibition on PfATP4, a key target in malaria treatment .

Table 1: Antimalarial Efficacy of Related Compounds

| Compound | EC50 (µM) | Metabolic Stability (µL/min/mg) | Notes |

|---|---|---|---|

| WJM992 | 0.395 | 55 | Strong PfATP4 inhibition |

| WJM921 | 0.067 | 42 | Moderate activity |

| 2-(4-Chlorophenyl)-... | TBD | TBD | Further studies needed |

Antibacterial Activity

Another area of investigation has been the antibacterial properties of this compound. Research indicates that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Efficacy Against Chlamydia

A study evaluated the compound's selectivity and efficacy against Chlamydia species, suggesting potential as a starting point for developing selective drugs targeting this pathogen. The synthesized molecules based on similar scaffolds exhibited moderate antibacterial activity .

The mechanism underlying the biological activity of this compound involves interaction with specific enzyme targets and pathways within the pathogens. For instance, its role in inhibiting PfATP4 suggests that it disrupts ion homeostasis in malaria parasites, leading to their death .

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the positions of chlorine substituents on the phenyl and pyridinyl rings. Compare chemical shifts with analogous compounds (e.g., ethyl 2-(6-chloropyridin-2-yl)acetate, where pyridinyl protons resonate between δ 7.2–8.5 ppm) .

- Infrared (IR) Spectroscopy : Identify the nitrile (-C≡N) stretch near 2240 cm and aromatic C-Cl stretches at 600–800 cm .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric interactions between the chlorophenyl and chloropyridinyl groups .

Q. How can synthetic routes for this compound be optimized?

- Methodology :

- Intermediate Design : Start with 6-chloropyridin-2-yl acetonitrile derivatives and employ Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl-chloride bond formation .

- Catalytic Systems : Optimize reaction conditions (e.g., Pd catalysts, ligand ratios) to enhance yield. For example, Pd(PPh) in DMF at 80°C has been effective for analogous nitrile-containing compounds .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol .

Q. What analytical techniques are suitable for assessing purity?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to achieve >95% purity .

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 279.12 g/mol) via electrospray ionization (ESI-MS) in positive ion mode .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Model the electron-withdrawing effects of chlorine substituents on the nitrile group’s electrophilicity. Compare with non-chlorinated analogs (e.g., 2-phenyl-2-pyridinylacetonitrile) to quantify activation barriers .

- Experimental Validation : Perform kinetic studies on Suzuki-Miyaura coupling reactions using aryl boronic acids. Monitor reaction progress via F NMR if fluorinated substrates are used .

Q. What are the potential degradation pathways of this compound under environmental conditions?

- Methodology :

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C. Analyze degradation products (e.g., carboxylic acids via LC-MS) to assess stability .

- Photodegradation : Use UV irradiation (λ = 254 nm) in a photoreactor and identify intermediates (e.g., dechlorinated species) via GC-MS .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

- Methodology :

- Variable Temperature NMR : Conduct experiments at low temperatures (−40°C) to reduce signal broadening caused by dynamic processes (e.g., rotational isomerism) .

- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .

Q. What strategies can mitigate cytotoxicity during in vitro pharmacological testing?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Modify the nitrile group to less reactive moieties (e.g., amides) while retaining target affinity. Compare IC values in cell viability assays .

- Prodrug Design : Mask the nitrile group with a biodegradable ester or carbamate to reduce off-target interactions .

Comparative Data for Advanced Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。